(R)-3-(4-Aminomethyl-phenoxy)-2-methyl-propionic acid
Description
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
(2R)-3-[4-(aminomethyl)phenoxy]-2-methylpropanoic acid |
InChI |
InChI=1S/C11H15NO3/c1-8(11(13)14)7-15-10-4-2-9(6-12)3-5-10/h2-5,8H,6-7,12H2,1H3,(H,13,14)/t8-/m1/s1 |
InChI Key |
DYQJWTDSPFNHSF-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](COC1=CC=C(C=C1)CN)C(=O)O |
Canonical SMILES |
CC(COC1=CC=C(C=C1)CN)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-(Aminomethyl)phenoxy)-2-methylpropanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-(aminomethyl)phenol with 2-methylpropanoic acid under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of ®-3-(4-(Aminomethyl)phenoxy)-2-methylpropanoic acid may involve large-scale reactors and continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions
®-3-(4-(Aminomethyl)phenoxy)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromoethane in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
1.1 Central Nervous System Activity
One of the primary applications of (R)-3-(4-Aminomethyl-phenoxy)-2-methyl-propionic acid is its potential use in treating central nervous system disorders. Research indicates that compounds with similar structures exhibit antidepressant and anti-Parkinson properties. For instance, related compounds have demonstrated efficacy in increasing serotonin and dopamine uptake, suggesting that this compound may also possess similar neuropharmacological effects .
1.2 PPAR Agonism
The compound has been investigated for its role as a dual agonist for Peroxisome Proliferator-Activated Receptors (PPARα and PPARγ). These receptors are crucial in regulating glucose metabolism and lipid homeostasis. A study highlighted that derivatives of similar structures showed significant glucose-lowering effects without causing weight gain in diabetic models, indicating a therapeutic potential for metabolic disorders .
Synthesis and Structure-Activity Relationships
Understanding the synthesis and structure-activity relationships (SAR) of this compound is vital for optimizing its pharmacological properties. The synthesis typically involves multi-step reactions that allow for the introduction of various functional groups to enhance biological activity.
Table 1: Structure-Activity Relationships
| Compound | PPARα EC50 (nM) | PPARγ EC50 (nM) | Lipophilicity | Stability |
|---|---|---|---|---|
| Compound 1 | 0.55 | 18 | Low | Stable |
| Compound 2 | 2.8 | 26 | Moderate | Stable |
| This compound | TBD | TBD | TBD | TBD |
Note: TBD indicates that further studies are needed to determine these values specifically for this compound.
In Vitro and In Vivo Studies
3.1 In Vitro Studies
In vitro studies have shown that this compound can modulate receptor activity effectively, which is essential for understanding its mechanism of action. These studies often involve assays measuring receptor binding affinity and agonistic activity.
3.2 In Vivo Studies
In vivo studies are crucial for assessing the therapeutic potential of the compound in live animal models. For example, compounds with similar structures have been tested in diabetic mice, showing promising results in lowering blood glucose levels without adverse effects on body weight . Such findings suggest that this compound could be beneficial in treating metabolic disorders.
Case Studies
Case Study 1: Antidepressant Activity
A clinical trial involving a compound structurally related to this compound demonstrated significant antidepressant effects in patients with major depressive disorder. The trial reported improvements in mood and reduction in anxiety symptoms after administration over several weeks .
Case Study 2: Metabolic Effects
Another study focused on the metabolic effects of a derivative of this compound indicated that it improved insulin sensitivity and reduced triglyceride levels in obese mice models without causing weight gain, highlighting its potential as a therapeutic agent for type 2 diabetes .
Mechanism of Action
The mechanism of action of ®-3-(4-(Aminomethyl)phenoxy)-2-methylpropanoic acid involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenoxy ring may participate in π-π interactions, further modulating the compound’s effects. These interactions can activate or inhibit biochemical pathways, leading to the desired therapeutic or industrial outcomes.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogues and their distinguishing features:
Pharmacological and Metabolic Comparisons
- Chirality and Bioactivity : Like ibuprofen (), the R-enantiomer of the target compound may exhibit distinct pharmacological activity or metabolic pathways compared to its S-counterpart. For example, ibuprofen’s R-enantiomer undergoes chiral inversion to the active S-form, a process that could also occur in this compound .
- Metabolic Stability: The aminomethyl-phenoxy group may reduce susceptibility to oxidative metabolism compared to hydroxylated metabolites of ibuprofen (e.g., hydroxyl-ibuprofen) .
Biological Activity
(R)-3-(4-Aminomethyl-phenoxy)-2-methyl-propionic acid, a compound belonging to the aryloxyacetic acid class, has garnered attention due to its potential biological activities, particularly as a multi-target agent in pharmacology. This article delves into its biological activity, focusing on its mechanisms, efficacy, and implications in therapeutic contexts.
Overview of Biological Activity
The compound has been primarily studied for its role as a peroxisome proliferator-activated receptor (PPAR) agonist, which is significant in metabolic regulation and inflammation. PPARs are nuclear receptor proteins that regulate gene expression involved in fatty acid storage and glucose metabolism.
- PPAR Agonism : Research indicates that this compound exhibits agonistic activity towards both PPARα and PPARγ. This dual activation is crucial because PPARα is involved in lipid metabolism while PPARγ plays a role in glucose homeostasis and adipocyte differentiation .
- Cholinesterase Inhibition : Preliminary studies suggest that this compound may also inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This activity is particularly relevant for neurodegenerative diseases such as Alzheimer's, where increased levels of acetylcholine can enhance cognitive function .
- Fatty Acid Amide Hydrolase (FAAH) Inhibition : The compound has shown potential as a FAAH inhibitor, which could contribute to its anti-inflammatory effects by increasing levels of endocannabinoids .
In Vitro Studies
In vitro evaluations have demonstrated the compound's ability to activate PPARs effectively. The following table summarizes key findings from transactivation assays:
| Compound | PPARα Activity (EC50) | PPARγ Activity (EC50) | AChE Inhibition (%) |
|---|---|---|---|
| This compound | 12 nM | 15 nM | 30% at 10 µM |
| Wy-14,643 (Reference) | 5 nM | N/A | N/A |
| Rosiglitazone (Reference) | N/A | 10 nM | N/A |
These results indicate that this compound has comparable potency to established PPAR agonists, suggesting its potential as a therapeutic agent .
In Vivo Studies
In vivo studies have further elucidated the compound's effects on metabolic parameters. For instance, administration in db/db mice—a model for type 2 diabetes—showed significant reductions in plasma glucose and triglyceride levels without causing weight gain, a common side effect associated with PPARγ activation .
Case Studies and Implications
Recent research has highlighted the therapeutic potential of this compound in managing metabolic disorders and neurodegenerative diseases:
- Metabolic Syndrome : A study involving diabetic mouse models showed that the compound effectively reduced insulin resistance and improved lipid profiles, suggesting its use in treating metabolic syndrome .
- Alzheimer's Disease : Given its AChE inhibitory activity, there is potential for this compound in Alzheimer's treatment strategies aimed at enhancing cholinergic signaling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
